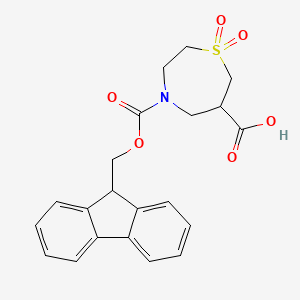

4-(9H-芴-9-基甲氧羰基)-1,1-二氧代-1,4-噻氮杂环-6-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

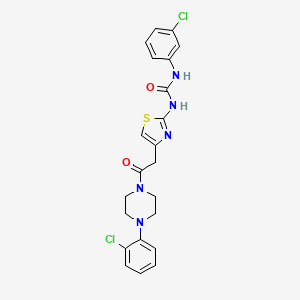

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis . The compound also contains a carboxylic acid group, which is a common functional group in organic chemistry and biochemistry.

科学研究应用

合成和肽应用

噻唑衍生化合物的便捷合成

一项研究展示了2-(9H-芴-9-基甲氧羰基氨基)噻唑-4-甲酸的合成,重点介绍了一种制备芴甲氧羰基(Fmoc)氨基酸的方法,该氨基酸在肽合成中至关重要 (Le & Goodnow, 2004)。

固相肽合成 (SPPS)

Fmoc氨基酸在SPPS的进步中至关重要,为合成具有生物活性的肽和蛋白质提供了一种多功能的方法。该方法已经显着发展,引入了各种固体载体和溶剂化条件以提高合成效率 (Fields & Noble, 2009)。

材料科学和聚合物化学

用于自由基聚合的光引发剂

对带有芴基团的硫代黄嘌呤衍生物的研究已导致开发出在可见光下用于聚合的有效光引发剂。这些化合物在引发各种单体的聚合方面表现出很高的效率,表明在光聚合应用中具有潜力 (Yılmaz et al., 2010)。

有机发光二极管 (OLED)

一项研究引入了基于芴和咔唑单元的用于OLED的烃材料。由于其扭曲的构象,这些材料在溶液处理的蓝色磷光OLED中表现出高性能,展示了先进电子应用的潜力 (Ye et al., 2010)。

用于固相合成的连接体

已经开发出新的基于苯基芴的连接体用于固相合成,提供更大的酸稳定性并促进合成化合物的产率高和纯度高。这一进步支持以更高的效率合成复杂分子 (Bleicher, Lutz, & Wuethrich, 2000)。

光催化

芴衍生的光催化剂已用于氨基酸的脱羧基芳基化,证明了这些化合物在光驱动合成过程中的效用。这一应用突出了芴衍生物在温和条件下促进化学转化的作用 (Chen, Lu, & Wang, 2019)。

作用机制

Target of Action

It is known that similar compounds with the (fluoren-9-ylmethoxy)carbonyl (fmoc) group are often used in peptide synthesis . The Fmoc group acts as a protective group for amino acids during peptide synthesis, suggesting that the compound may interact with amino acids or peptides in biological systems.

Mode of Action

Compounds with the fmoc group are typically used in peptide synthesis, where the fmoc group serves as a protective group for the amino group of amino acids . The Fmoc group can be removed under mildly basic conditions, allowing for the coupling of amino acids in a controlled manner.

Action Environment

One study mentions that similar fmoc amino acid derivatives are stable at room temperature and have a long shelf-life , suggesting that they may be relatively stable under various environmental conditions.

属性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6S/c23-20(24)14-11-22(9-10-29(26,27)13-14)21(25)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJOIRIULPKTIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2986816.png)

![4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-amine hydrochloride](/img/structure/B2986818.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2986819.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2986820.png)

![2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride](/img/structure/B2986821.png)

![(3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2986822.png)

![4-methylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2986830.png)

![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2986834.png)

![tert-Butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate](/img/structure/B2986836.png)

![Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2986838.png)